molecular formula C19H23N5OS B11182030 9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11182030
M. Wt: 369.5 g/mol
InChI Key: IZOPJPQAGIRSHH-UHFFFAOYSA-N
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Description

9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring system

Preparation Methods

The synthesis of 9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use. Research has shown that it can interact with proteins involved in cell signaling and metabolism, thereby exerting its effects .

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and related heterocyclic systems. Compared to these compounds, 9-[4-(dimethylamino)phenyl]-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substituents and structural features. This uniqueness contributes to its distinct chemical properties and potential applications. Some similar compounds include:

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

9-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H23N5OS/c1-4-26-19-21-18-20-14-6-5-7-15(25)16(14)17(24(18)22-19)12-8-10-13(11-9-12)23(2)3/h8-11,17H,4-7H2,1-3H3,(H,20,21,22)

InChI Key

IZOPJPQAGIRSHH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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